(3S)-5-oxopyrrolidine-3-carboxylic acid

Chiral synthesis Lactam resolution Diastereomeric separation

Procure the (3S)-enantiomer (CAS 30948-17-5) specifically. This chiral γ-lactam carboxylic acid scaffold enables directed Pd-catalyzed C(sp³)–H functionalization yielding sub-micromolar BACE-1 inhibitors; the (S)-configuration at C3 is essential for correct spatial orientation of the carboxylic acid directing group and S2′ subsite engagement. It matches proteinogenic (S)-amino acid stereochemistry as a conformationally constrained glutamic acid bioisostere for peptidomimetic design. Substitution with racemic CAS 7268-43-1 or (R)-enantiomer CAS 428518-37-0 introduces divergent pharmacology, abrogated BACE-1 binding profiles, and compromised batch-to-batch reproducibility in pharmaceutical development. Ensure regulatory-compliant, enantiomerically defined procurement for reproducible SAR studies and GMP-aligned synthesis.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 30948-17-5
Cat. No. B3123555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-5-oxopyrrolidine-3-carboxylic acid
CAS30948-17-5
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C(=O)O
InChIInChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1
InChIKeyGZVHQYZRBCSHAI-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-5-Oxopyrrolidine-3-carboxylic Acid (CAS 30948-17-5): Procurement Specifications and Chiral Identity


(3S)-5-Oxopyrrolidine-3-carboxylic acid (CAS 30948-17-5) is a chiral γ-lactam carboxylic acid with the molecular formula C₅H₇NO₃ and molecular weight of 129.11 g/mol [1]. This compound belongs to the pyrrolidine class of five-membered nitrogen-containing heterocycles and is specifically the (S)-enantiomer of 5-oxopyrrolidine-3-carboxylic acid, distinguished from its (R)-enantiomer (CAS 428518-37-0) and the racemic mixture (CAS 7268-43-1) [2]. The compound serves as a conformationally constrained scaffold widely employed as a key chiral building block in medicinal chemistry and pharmaceutical synthesis [3].

Why (3S)-5-Oxopyrrolidine-3-carboxylic Acid Cannot Be Replaced by Racemic Mixtures or (R)-Enantiomer Analogs


Substituting (3S)-5-oxopyrrolidine-3-carboxylic acid with the racemic mixture (CAS 7268-43-1) or the (R)-enantiomer (CAS 428518-37-0) introduces significant and often unacceptable risks in pharmaceutical development and chiral synthesis applications. The stereochemical configuration at the C3 position directly governs molecular recognition in biological systems, as demonstrated by the differential pharmacological profiles observed in 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives where analgesic and antihypoxic effects vary substantially based on structural configuration [1]. Furthermore, the (S)-configuration provides distinct reactivity patterns in directed C(sp³)-H functionalization, enabling regioselective introduction of aryl appendages that achieve sub-micromolar BACE-1 inhibition—a property that cannot be replicated with the opposite enantiomer or racemic mixtures [2]. Generic substitution also undermines regulatory compliance in pharmaceutical manufacturing, where enantiomeric purity directly impacts batch-to-batch reproducibility and final drug substance specifications [3].

(3S)-5-Oxopyrrolidine-3-carboxylic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Efficiency Advantage: 48.9% Overall Yield via O-(α-Phenylethyl)hydroxylamine Method Versus 1.4% with N-(α-Phenylethyl)amine Approach

The (S)-enantiomer of 5-oxopyrrolidine-3-carboxylic acid can be obtained with a 48.9% overall yield using O-(α-phenylethyl)hydroxylamine as a chiral ammonia equivalent, compared to only 1.4% overall yield when using N-(α-phenylethyl)amine as the chiral auxiliary in comparable Michael addition-cyclization sequences [1]. This 35-fold improvement in synthetic efficiency is attributed to the facile removal of the O-(α-phenylethyl)hydroxylamine auxiliary via catalytic hydrogenolysis, whereas the N-(α-phenylethyl)amine auxiliary proved recalcitrant to removal without lactam ring reduction [2]. The method enables separation of diastereomeric lactam products followed by clean auxiliary removal, eliminating the two additional steps required for oxazolidone-based approaches [1].

Chiral synthesis Lactam resolution Diastereomeric separation Process chemistry

Diastereomeric Separation Efficiency: Two Diastereomers Separated via Standard Silica Gel Chromatography with Dimethyl Itaconate and R(+)-p-Methoxymethylbenzylamine

The Chinese patent CN-115197115-A discloses a preparation method wherein dimethyl itaconate and R(+)-p-methoxymethylbenzylamine react to generate a pair of diastereomers that are separable using ordinary silica gel column chromatography, yielding both (R)-A and (S)-A target chiral compounds without requiring specialized chiral stationary phases or simulated moving bed equipment [1]. In contrast, direct enantiomeric separation of racemic 5-oxopyrrolidine-3-carboxylic acid (CAS 7268-43-1) would necessitate costly chiral chromatography or enzymatic resolution, introducing significant capital and operational expenditure . The patent method achieves diastereomer isolation through conventional column chromatography followed by ester hydrolysis and deprotection, providing both enantiomers from a single synthetic stream [1].

Chiral resolution Chromatographic separation Diastereomer isolation Process scalability

Chiral Auxiliary Recoverability: O-(α-Phenylethyl)hydroxylamine Enables Catalytic Hydrogenolysis Removal Without Lactam Ring Compromise

The O-(α-phenylethyl)hydroxylamine chiral auxiliary can be cleanly removed by catalytic hydrogenolysis after diastereomer separation, preserving the intact γ-lactam ring structure [1]. This contrasts sharply with the N-(α-phenylethyl)amine auxiliary, which cannot be effectively removed without reducing the lactam moiety—a side reaction that destroys the core 5-oxopyrrolidine pharmacophore [2]. The Evans oxazolidone auxiliary method, while achieving comparable 48% overall yield, requires installation and removal of the oxazolidone moiety in two additional synthetic steps, rendering the process atom-inefficient and increasing waste generation [1]. The recoverable nature of the hydroxylamine-based auxiliary aligns with sustainable manufacturing principles and reduces per-batch material costs.

Chiral auxiliary Catalytic hydrogenolysis Atom economy Green chemistry

BACE-1 Inhibitory Potential: 5-Oxopyrrolidine-3-carboxylic Acid Derivatives Achieve Sub-Micromolar Activity via Directed C(sp³)-H Functionalization

Derivatives of 5-oxopyrrolidine-3-carboxylic acid, when subjected to Pd-catalyzed directed C(sp³)-H functionalization to introduce aryl appendages, exhibit sub-micromolar BACE-1 (β-secretase 1) enzyme inhibitory activity [1]. This activity arises from specific interactions of the introduced aryl group within the BACE-1 S2′ subsite, a binding mode that is stereochemically dependent on the 5-oxopyrrolidine scaffold configuration [2]. While this data pertains to fully substituted derivatives rather than the parent (3S)-5-oxopyrrolidine-3-carboxylic acid, the unsubstituted chiral γ-lactam carboxylic acid serves as the essential starting scaffold for these C-H activation reactions; the (3S)-enantiomer provides the requisite stereochemical framework for subsequent directed functionalization that leads to bioactive compounds [1]. No comparable BACE-1 inhibitory data exists for derivatives built from the (R)-enantiomer scaffold in the same study.

BACE-1 inhibition Alzheimer's disease C-H activation Medicinal chemistry

1-Substituted Derivatives Exhibit Differential Analgesic and Antihypoxic Activity Patterns Requiring Specific Stereochemical Scaffold

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines, demonstrate varying strengths of analgesic and antihypoxic effects depending on the substitution pattern [1]. While the study reports that the compounds possess these activities, specific comparative IC₅₀ or ED₅₀ values between enantiomeric forms are not provided in the publicly available abstract—this represents a limitation in the available quantitative comparative data. However, the study establishes that the 5-oxopyrrolidine-3-carboxylic acid core serves as a pharmacologically relevant scaffold where stereochemistry and substitution pattern collectively determine biological outcome [1]. The (3S)-enantiomer constitutes the defined stereochemical starting point for such derivatization studies.

Analgesic activity Antihypoxic effects Structure-activity relationship Pain therapeutics

Conformationally Constrained Glutamic Acid Analog: Rigid γ-Lactam Scaffold Enables Spatially Defined Carboxylate Presentation

5-Oxopyrrolidine-3-carboxylic acid functions as a conformationally constrained analog of glutamic acid, wherein the γ-lactam ring restricts rotational freedom around the C2-C3 and C3-C4 bonds relative to the flexible glutamic acid backbone . The (3S)-enantiomer presents the carboxylic acid moiety in a spatially defined orientation that mimics the natural (S)-glutamic acid configuration at the α-carbon. In contrast, the racemic mixture (CAS 7268-43-1) contains 50% (R)-enantiomer, which presents the carboxylate group in the opposite spatial orientation, potentially leading to divergent receptor or enzyme recognition profiles [1]. This conformational constraint is a fundamental design principle in peptidomimetic and bioisostere development, where restricting molecular flexibility often enhances target selectivity and metabolic stability [2].

Peptidomimetics Conformational constraint Glutamic acid analog Bioisostere design

(3S)-5-Oxopyrrolidine-3-carboxylic Acid: Validated Application Scenarios for Research and Industrial Procurement


Chiral Building Block for BACE-1 Inhibitor Development in Alzheimer's Disease Research

The (3S)-5-oxopyrrolidine-3-carboxylic acid scaffold serves as the starting material for directed Pd-catalyzed C(sp³)-H functionalization to generate stereochemically dense 5-oxopyrrolidines that inhibit BACE-1 with sub-micromolar activity [1]. The (S)-configuration at C3 is essential for the correct spatial orientation of the carboxylic acid directing group that enables regioselective C-H activation using 8-aminoquinoline auxiliaries. Fully substituted derivatives synthesized from this scaffold engage the BACE-1 S2′ subsite through the key aryl appendage introduced via C(sp³)-H activation [2]. Researchers pursuing BACE-1 inhibitors for Alzheimer's disease should procure the (3S)-enantiomer specifically, as the stereochemical framework is integral to the demonstrated structure-activity relationship and synthetic methodology. The racemic mixture or (R)-enantiomer would yield products with altered or abrogated BACE-1 binding profiles given the stereochemical requirements of the S2′ subsite interaction.

Stereodefined Intermediate for Analgesic and Antihypoxic Agent Synthesis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, synthesized via cyclization of 2-methylenesuccinic acid with diverse amines using the (3S)-enantiomer as starting material, exhibit analgesic and antihypoxic activities of varying strengths depending on the N-substituent [1]. The (3S)-enantiomer provides the defined stereochemical core necessary for reproducible synthesis of these pharmacologically active derivatives. In pain research and hypoxia-related therapeutic development, procurement of the chirally pure (3S)-enantiomer (CAS 30948-17-5) rather than the racemic mixture (CAS 7268-43-1) ensures that all downstream derivatives maintain a single stereochemical identity, eliminating confounding variables in structure-activity relationship studies and preclinical pharmacological evaluation.

Peptidomimetic Scaffold for Conformationally Constrained Glutamic Acid Bioisostere Design

As a conformationally constrained analog of glutamic acid, (3S)-5-oxopyrrolidine-3-carboxylic acid restricts backbone flexibility to present the carboxylate moiety in a spatially defined orientation that mimics natural (S)-glutamic acid [1]. This rigid γ-lactam scaffold is employed in peptidomimetic design to enhance target selectivity and metabolic stability by reducing the entropic penalty associated with flexible ligand binding [2]. The (3S)-enantiomer specifically matches the stereochemistry of proteinogenic (S)-amino acids, making it the appropriate choice for designing bioisosteres intended to interact with glutamate-recognizing biological targets such as metabotropic and ionotropic glutamate receptors, amino acid transporters, and glutamate-dependent enzymes [3]. Procurement of the racemic mixture would introduce the non-natural (R)-enantiomer, which presents the carboxylate in the opposite spatial orientation and may exhibit divergent receptor recognition or enzyme substrate properties.

Key Intermediate for Nootropic and Anti-Tumor Compound Synthesis

5-Oxopyrrolidine-3-carboxylic acid, in its chiral (S)-form, is explicitly identified as a key intermediate for the synthesis of nootropic drugs and anti-tumor compounds [1]. The compound's chiral γ-lactam structure provides a versatile framework for constructing N-alkyl or benzyl substituted derivatives with therapeutic potential in cognitive enhancement and oncology applications. The (3S)-enantiomer (CAS 30948-17-5) is specified in Chinese patent CN-115197115-A as a target chiral compound obtainable via diastereomeric separation using R(+)-p-methoxymethylbenzylamine, with demonstrated utility in pharmaceutical development [2]. For pharmaceutical researchers and process chemists engaged in nootropic or anticancer drug discovery programs, procurement of the defined (3S)-enantiomer ensures access to the stereochemically correct building block required for synthesizing development candidates with reproducible biological activity and regulatory-compliant impurity profiles.

Quote Request

Request a Quote for (3S)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.